Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate
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Overview
Description
Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a biodegradable lipid compound. It is synthesized through the conjugate addition of alkylamines to acrylates. This compound is primarily used in various drug delivery systems, particularly for delivering polynucleotides such as small interfering RNA (siRNA) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is prepared by the conjugate addition of alkylamines to acrylates. The reaction involves the addition of an alkylamine to an acrylate under controlled conditions to form the desired lipid compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lipid derivatives, while reduction may produce reduced lipid forms .
Scientific Research Applications
Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the delivery of polynucleotides such as siRNA for gene silencing and other genetic studies.
Medicine: Utilized in drug delivery systems to enhance the delivery and efficacy of therapeutic agents.
Industry: Applied in the formulation of biodegradable materials and other industrial applications
Mechanism of Action
The mechanism of action of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate involves its ability to form lipid nanoparticles that can encapsulate and deliver polynucleotides such as siRNA. These lipid nanoparticles facilitate the uptake of siRNA into cells, where it can exert its gene-silencing effects by targeting specific messenger RNA (mRNA) molecules for degradation .
Comparison with Similar Compounds
- Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate
- Other biodegradable lipids used in drug delivery systems
Comparison: this compound is unique due to its specific structure and ability to form stable lipid nanoparticles for efficient delivery of polynucleotides. Compared to other biodegradable lipids, it offers enhanced stability and efficacy in drug delivery applications .
Properties
Molecular Formula |
C57H114N4O6 |
---|---|
Molecular Weight |
951.5 g/mol |
IUPAC Name |
tridecyl 3-[2-[bis[2-[methyl-(3-oxo-3-tridecoxypropyl)amino]ethyl]amino]ethyl-methylamino]propanoate |
InChI |
InChI=1S/C57H114N4O6/c1-7-10-13-16-19-22-25-28-31-34-37-52-65-55(62)40-43-58(4)46-49-61(50-47-59(5)44-41-56(63)66-53-38-35-32-29-26-23-20-17-14-11-8-2)51-48-60(6)45-42-57(64)67-54-39-36-33-30-27-24-21-18-15-12-9-3/h7-54H2,1-6H3 |
InChI Key |
FXFXNAQYPHPPBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCN(C)CCN(CCN(C)CCC(=O)OCCCCCCCCCCCCC)CCN(C)CCC(=O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
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